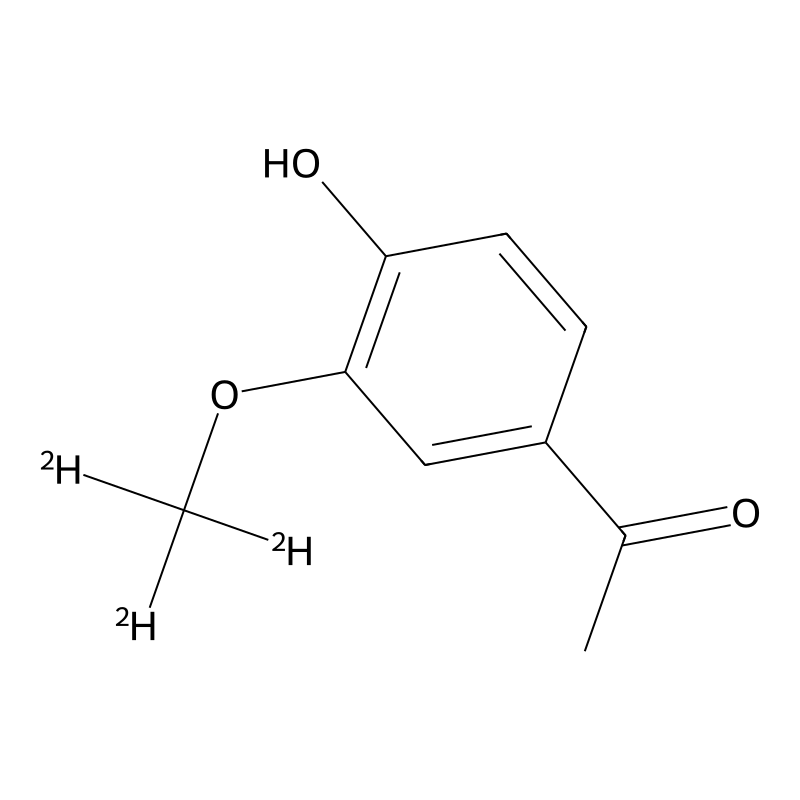

Acetovanillone-d3

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Acetovanillone-d3 is a deuterated derivative of acetovanillone, characterized by the molecular formula and a molecular weight of approximately 169.19 g/mol. This compound is notable for its use in various chemical and biological applications, particularly in studies involving metabolic pathways and as a tracer in research due to its isotopic labeling. Acetovanillone-d3 is primarily utilized in analytical chemistry and pharmacology to investigate the behavior of compounds in biological systems.

- Reduction: Acetovanillone-d3 can be reduced to form alcohol derivatives.

- Oxidation: Under oxidative conditions, it may yield carboxylic acids or other oxidized products.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of diverse derivatives.

These reactions are essential for synthesizing new compounds and studying their properties.

Research indicates that acetovanillone-d3 exhibits several biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.

- Anti-inflammatory Effects: Similar to acetovanillone, its deuterated form may inhibit the synthesis of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammation-related conditions.

- Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, although further research is necessary to elucidate its efficacy against specific pathogens.

The synthesis of acetovanillone-d3 typically involves the following steps:

- Starting Material: The synthesis begins with 1-(4-hydroxy-2-methoxyphenyl)ethanone.

- Hydrogenation: The compound undergoes hydrogenation using palladium on carbon as a catalyst in a methanol and ethyl acetate mixture under controlled pressure and temperature conditions.

- Purification: The crude product is purified through column chromatography.

Acetovanillone-d3 has several applications across various fields:

- Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Pharmacological Research: Used in studies investigating drug metabolism and pharmacokinetics.

- Food Industry: Employed as a flavoring agent and fragrance component due to its vanilla-like aroma.

Several compounds share structural similarities with acetovanillone-d3. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetovanillone | Non-deuterated form; widely used as a flavoring agent. | |

| Vanillin | Natural compound found in vanilla beans; known for its sweet aroma. | |

| 4-Hydroxyacetophenone | Similar structure; used as an intermediate in organic synthesis. |

Uniqueness

Acetovanillone-d3's uniqueness lies in its deuterated structure, which enhances its utility in tracing studies without altering the compound's fundamental properties. This feature allows for precise tracking of metabolic processes and interactions within biological systems, distinguishing it from non-deuterated analogs.